Chemical structure analysis of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
Chemical structure analysis of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the Chemical Structure Analysis of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
Foreword: A Multi-faceted Approach to Molecular Characterization
As a Senior Application Scientist, my experience has consistently demonstrated that the unambiguous determination of a chemical structure is not a linear process but a synergistic integration of multiple analytical techniques. A single spectrum provides a clue; a collection of orthogonal data provides the answer. This guide is structured to reflect this philosophy. We will approach the structural analysis of the novel compound, 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine , as a case study in building a comprehensive and self-validating data package. We will move beyond simply listing protocols to explaining the causality behind our choices, ensuring that each step logically informs the next, from synthesis to the fine-grained details of its three-dimensional architecture.
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Therefore, a robust and reproducible analytical framework for novel derivatives like the title compound is paramount for advancing drug discovery and development programs.
Synthesis and Purification: Establishing the Foundation
Before any analysis can commence, a pure sample of the target compound must be synthesized and rigorously purified. The most reliable and time-honored method for constructing the 4-aryl-2-aminothiazole core is the Hantzsch Thiazole Synthesis .[4]
Rationale for Synthetic Route
The Hantzsch reaction is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, in this case, thiourea. Its primary advantages are the widespread availability of starting materials and generally high yields. The reaction proceeds via a well-understood mechanism involving nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis
Step 1: Synthesis of α-Bromo-2'-methoxy-5'-methylacetophenone (Precursor)
-
To a solution of 2'-methoxy-5'-methylacetophenone (1.0 eq) in glacial acetic acid (5 mL/mmol), add bromine (1.05 eq) dropwise at 0 °C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water to remove acetic acid, and dry under vacuum. This crude α-haloketone is typically used directly in the next step.
Step 2: Hantzsch Condensation
-
Combine the crude α-bromo-2'-methoxy-5'-methylacetophenone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (10 mL/mmol).
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a hydrobromide salt.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is ~8-9.
-
Filter the resulting solid precipitate, wash with cold water, and dry to yield the crude 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine.
Experimental Protocol: Purification
Purity is not optional. The presence of unreacted starting materials or byproducts will confound all subsequent spectroscopic analysis. Recrystallization is the preferred method for this class of compounds.
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
If impurities are visible, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry in vacuo.
-
Confirm purity (>98%) via HPLC and obtain a melting point. The sharpness of the melting point is a good initial indicator of purity.
Caption: Synthetic workflow for 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopy provides the fundamental framework for structural elucidation. We will use NMR, IR, and Mass Spectrometry in concert to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often an excellent choice for 2-aminothiazoles as the amine protons are typically observable.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
Expected Spectral Data:
| ¹H NMR (Predicted) | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| A | -CH₃ (on phenyl) | ~2.30 | Singlet | 3H |
| B | -OCH₃ | ~3.85 | Singlet | 3H |
| C | -NH₂ | ~7.20 (broad) | Singlet | 2H |
| D | Thiazole H-5 | ~6.80 | Singlet | 1H |
| E, F, G | Phenyl H-3, H-4, H-6 | 6.90 - 7.50 | Multiplet/Doublets | 3H total |
| ¹³C NMR (Predicted) | Assignment | Predicted δ (ppm) |
| 1 | -C H₃ (on phenyl) | ~20.5 |
| 2 | -OC H₃ | ~55.8 |
| 3 | Thiazole C -5 | ~105.0 |
| 4 | Phenyl C -3, C -4, C -6 | 112.0 - 130.0 |
| 5 | Phenyl C -1, C -2, C -5 | 130.0 - 158.0 |
| 6 | Thiazole C -4 | ~148.0 |
| 7 | Thiazole C -2 (-NH₂) | ~168.0 |
Causality: The chemical shifts are predicted based on established data for 2-aminothiazole and substituted benzene rings. The methoxy group (-OCH₃) is strongly electron-donating, shielding the ortho and para positions of the phenyl ring, causing their corresponding ¹H and ¹³C signals to appear at a relatively lower chemical shift (upfield). The C-2 carbon of the thiazole is significantly deshielded due to its attachment to two electronegative nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for the rapid identification of key functional groups.
Protocol: IR Spectrum Acquisition (ATR)
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Record a background spectrum.
-
Place a small amount of the purified solid sample onto the crystal.
-
Apply pressure using the anvil and record the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃, -OCH₃ |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=N and C=C Ring Stretching | Thiazole & Phenyl Rings |
| ~1250 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |
Trustworthiness: The presence of a strong, often split, band in the 3400-3250 cm⁻¹ region is a highly reliable indicator of the primary amine. Its absence would immediately call the proposed structure into question.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation patterns, further structural clues.
Protocol: Mass Spectrum Acquisition (ESI)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum Data:
-
Molecular Formula: C₁₁H₁₂N₂OS
-
Exact Mass: 220.0670
-
Expected [M+H]⁺: 221.0743
The high-resolution mass spectrum (HRMS) should match the calculated exact mass to within 5 ppm, which provides unequivocal confirmation of the elemental composition.
Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopy provides a 2D map, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural proof.
Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Self-Validation): The ability to grow high-quality single crystals is in itself an indicator of high purity.
-
Method: Slow evaporation is a reliable starting point. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or ethanol) to near saturation.
-
Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data. The final output is typically a Crystallographic Information File (CIF).
Expected Structural Parameters: Based on similar structures in the Cambridge Structural Database (CSD), we can anticipate key features:
-
The thiazole and phenyl rings will likely be non-coplanar, with a measurable dihedral angle between them.
-
The C2-N (amine) bond will exhibit partial double-bond character, resulting in a shorter bond length than a typical C-N single bond.
-
The crystal packing will likely be dominated by hydrogen bonding between the amine protons and the thiazole ring nitrogen of neighboring molecules.
Computational Analysis: The Theoretical Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary technique.[5][6][7] It allows us to predict the ground-state geometry, vibrational frequencies, and NMR chemical shifts of the molecule, providing a theoretical benchmark against which our experimental data can be validated.
Caption: Workflow for DFT-based computational analysis.
Protocol: DFT Calculation
-
Structure Input: Build an initial 3D model of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable level of theory. The B3LYP functional with a 6-31G(d,p) basis set is a cost-effective and reliable choice for this type of organic molecule.[8][9] This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It predicts the vibrational frequencies, which can be directly compared to the experimental IR spectrum.
-
-
NMR Calculation: Using the optimized geometry, perform an NMR calculation using the Gauge-Invariant Atomic Orbital (GIAO) method to predict the ¹H and ¹³C chemical shifts.
Data Presentation: Comparison of Experimental vs. Theoretical Data
A powerful validation step is to tabulate the experimental data alongside the DFT-calculated values. A strong correlation between the two lends significant weight to the structural assignment.
Table: Calculated Geometric Parameters (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N(amine) | ~1.37 Å |
| Bond Length | C4-C(phenyl) | ~1.48 Å |
| Bond Length | C-O(methoxy) | ~1.36 Å |
| Bond Angle | C2-N3-C4 | ~111° |
| Dihedral Angle | Phenyl-Thiazole | ~30-45° |
Conclusion: An Integrated and Authoritative Structural Assignment
The structural elucidation of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal techniques. The Hantzsch synthesis provides the material. NMR and IR spectroscopy define the functional groups and connectivity. Mass spectrometry confirms the elemental composition. DFT calculations provide theoretical validation of the experimental spectra and offer insight into the molecule's preferred conformation. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This integrated workflow represents a robust, self-validating system for chemical structure analysis, providing the high level of confidence required for professionals in drug development and chemical research.
References
-
Zhu, J., Han, L., Diao, Y., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1847-1862. Available at: [Link]
-
Fiveable. (n.d.). Density Functional Theory (DFT). Fiveable Chemistry. Available at: [Link]
-
de Almeida, L., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24(31). Available at: [Link]
-
Zhu, J., Han, L., Diao, Y., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
ChEMBL. (n.d.). CHEMBL3407421. Available at: [Link]
-
de Almeida, L., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Density functional theory. Available at: [Link]
-
Prajapati, N. K., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 101-108. Available at: [Link]
-
Rejmak, P., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
-
de Almeida, L., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. Available at: [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
-
da Silva, A. R. P., et al. (2021). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Available at: [Link]
-
Springborg, M., & Joswig, J. (2016). DFT calculations of atoms and molecules in Cartesian grids. Chemical Modelling, 13, 221-260. Available at: [Link]
-
Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. Available at: [Link]
-
Aday, B., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available at: [Link]
-
Perera, D., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 13, 31189-31197. Available at: [Link]
-
Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. Available at: [Link]
-
Umar, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available at: [Link]
-
Do, T. H., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 313-328. Available at: [Link]
-
Kumar, D., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. PMC. Available at: [Link]
-
PubChemLite. (n.d.). 4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine. Available at: [Link]
-
WIPO Patentscope. (2021). WO2021250468 - SYNTHETIC METHODS FOR PREPARATION OF... Available at: [Link]
-
Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc, 2022(ii), 130-139. Available at: [Link]
-
Wan, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]
-
Parr, R. G., & Yang, W. (1995). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry, 99(48), 17223-17244. Available at: [Link]
-
Hameed, A., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Available at: [Link]
-
El-Sayed, R., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10, 31398-31411. Available at: [Link]
-
Liu, X-F., et al. (2007). 4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. PMC. Available at: [Link]
Sources
- 1. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. fiveable.me [fiveable.me]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]
- 9. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
